Cas no 2138082-20-7 (1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol)

1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2138082-20-7
- 1-(2-methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol
- EN300-1155747
- 1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol
-
- Inchi: 1S/C11H15NO2S/c1-8-3-5-11(13,6-4-8)9-7-12-10(14-2)15-9/h3,5,7-8,13H,4,6H2,1-2H3
- InChI Key: WSJUGTLDDHIYQG-UHFFFAOYSA-N
- SMILES: S1C(=NC=C1C1(C=CC(C)CC1)O)OC
Computed Properties
- Exact Mass: 225.08234989g/mol
- Monoisotopic Mass: 225.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 70.6Ų
1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155747-1.0g |
1-(2-methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol |
2138082-20-7 | 1g |
$1414.0 | 2023-06-09 | ||
Enamine | EN300-1155747-0.25g |
1-(2-methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol |
2138082-20-7 | 0.25g |
$1300.0 | 2023-06-09 | ||
Enamine | EN300-1155747-0.1g |
1-(2-methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol |
2138082-20-7 | 0.1g |
$1244.0 | 2023-06-09 | ||
Enamine | EN300-1155747-0.5g |
1-(2-methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol |
2138082-20-7 | 0.5g |
$1357.0 | 2023-06-09 | ||
Enamine | EN300-1155747-10.0g |
1-(2-methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol |
2138082-20-7 | 10g |
$6082.0 | 2023-06-09 | ||
Enamine | EN300-1155747-5.0g |
1-(2-methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol |
2138082-20-7 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1155747-2.5g |
1-(2-methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol |
2138082-20-7 | 2.5g |
$2771.0 | 2023-06-09 | ||
Enamine | EN300-1155747-0.05g |
1-(2-methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol |
2138082-20-7 | 0.05g |
$1188.0 | 2023-06-09 |
1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol Related Literature
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
Additional information on 1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol
Research Update on 1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol (CAS: 2138082-20-7)
Recent studies on the compound 1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol (CAS: 2138082-20-7) have revealed significant advancements in its synthesis, pharmacological properties, and potential therapeutic applications. This cyclohexenol derivative, featuring a methoxythiazole moiety, has garnered attention for its unique structural characteristics and bioactivity. The compound's molecular framework suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol, achieving a 78% yield through a novel catalytic asymmetric hydrogenation approach. The research team emphasized the compound's stereochemical purity as critical for its biological activity, with the (R)-enantiomer showing 3-fold greater potency than its (S)-counterpart in preliminary assays. This finding underscores the importance of chiral control in the manufacturing process for potential pharmaceutical applications.
Pharmacological screening has identified promising activity of 2138082-20-7 against inflammatory pathways. In vitro studies demonstrated significant inhibition of NF-κB activation at concentrations as low as 0.5 μM, with an IC50 of 0.78 μM in LPS-stimulated macrophages. The compound's unique thiazole-cyclohexenol structure appears to interact with the IKK complex, differentiating its mechanism from classical anti-inflammatory agents. These results, presented at the 2024 American Chemical Society National Meeting, suggest potential applications in treating chronic inflammatory conditions.
Emerging data from cancer research indicates that 1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol may exhibit selective cytotoxicity against certain tumor cell lines. A recent preprint study reported potent activity against triple-negative breast cancer cells (MDA-MB-231) with a GI50 of 1.2 μM, while showing minimal toxicity toward normal mammary epithelial cells (MCF-10A). The compound appears to induce apoptosis through mitochondrial pathway activation, as evidenced by cytochrome c release and caspase-9 cleavage. These findings warrant further investigation into its potential as an anticancer agent.
Structural-activity relationship (SAR) studies have begun to elucidate the key features of 2138082-20-7 responsible for its biological effects. Modifications to the methoxy group or cyclohexenol ring significantly diminish activity, suggesting these moieties are essential for target engagement. Computational modeling predicts favorable binding to several kinase domains, particularly those involved in cell cycle regulation. Current research efforts are focused on identifying the primary molecular target(s) through chemical proteomics approaches.
The pharmacokinetic profile of 1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol presents both challenges and opportunities for development. While the compound demonstrates good membrane permeability (Papp = 8.7 × 10^-6 cm/s in Caco-2 assays), its metabolic stability requires optimization, with a hepatic microsomal half-life of just 12 minutes in human preparations. Several pharmaceutical companies have filed patents covering prodrug strategies to address these limitations, indicating growing commercial interest in this chemical entity.
Future research directions for 2138082-20-7 include comprehensive toxicology studies, formulation development, and target identification. The compound represents an interesting case study in fragment-based drug discovery, where a relatively small molecule (MW 239.34) exhibits surprisingly diverse biological activities. As understanding of its mechanism(s) of action improves, researchers anticipate potential applications across multiple therapeutic areas, including inflammation, oncology, and possibly neurodegenerative disorders.
2138082-20-7 (1-(2-Methoxy-1,3-thiazol-5-yl)-4-methylcyclohex-2-en-1-ol) Related Products
- 2228920-99-6(tert-butyl 3-methyl-4-1-(methylamino)cyclopropylpiperidine-1-carboxylate)
- 14717-29-4((cyclohexylphosphoroso)cyclohexane)
- 1269152-57-9((1-methylcyclopentyl)methanamine;hydrochloride)
- 1780436-06-7(2-(3-bromo-4-methylphenyl)-2,2-difluoroacetic acid)
- 1710696-23-3(2-[3-(2-Ethyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine)
- 1806868-09-6(5-(Bromomethyl)-3,4-diamino-2-(difluoromethyl)pyridine)
- 1108157-34-1(Methanone, bis[4-(hexyloxy)phenyl]-)
- 2418649-21-3(3-Amino-5-[2-(trimethylsilyl)ethynyl]benzoic acid)
- 1514567-21-5(4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine)
- 869942-29-0(N-((3-Methylthiophen-2-yl)methyl)butan-2-amine)



